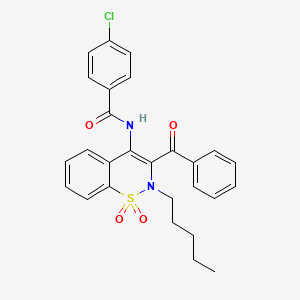![molecular formula C21H27ClN4O B11572914 2-{3-[2-(2-chlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-N,N-diethylethanamine](/img/structure/B11572914.png)
2-{3-[2-(2-chlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-N,N-diethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[2-(2-chlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-N,N-diethylethanamine is a complex organic compound that features a benzimidazole core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(2-chlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-N,N-diethylethanamine typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Chlorophenoxyethyl Group: This step involves the reaction of the benzimidazole intermediate with 2-(2-chlorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Imino Group: The imino group can be introduced by reacting the intermediate with an appropriate amine under dehydrating conditions.
Attachment of the Diethylethanamine Group: This final step involves the alkylation of the intermediate with diethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole compounds.
Aplicaciones Científicas De Investigación
2-{3-[2-(2-chlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-N,N-diethylethanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.
Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.
Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.
Mecanismo De Acción
The mechanism of action of 2-{3-[2-(2-chlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-N,N-diethylethanamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole Derivatives: Compounds such as 2-(2-chlorophenyl)-1H-benzimidazole and 2-(2-chlorophenoxy)ethyl benzimidazole share structural similarities.
Phenoxyethyl Compounds: Compounds like 2-(2-chlorophenoxy)ethylamine and 2-(2-chlorophenoxy)ethyl carbamate are structurally related.
Uniqueness
2-{3-[2-(2-chlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-N,N-diethylethanamine is unique due to its specific combination of functional groups and the resulting biological activity. Its ability to interact with multiple targets and undergo various chemical reactions makes it a versatile compound for research and development.
Propiedades
Fórmula molecular |
C21H27ClN4O |
|---|---|
Peso molecular |
386.9 g/mol |
Nombre IUPAC |
2-[3-[2-(2-chlorophenoxy)ethyl]-2-iminobenzimidazol-1-yl]-N,N-diethylethanamine |
InChI |
InChI=1S/C21H27ClN4O/c1-3-24(4-2)13-14-25-18-10-6-7-11-19(18)26(21(25)23)15-16-27-20-12-8-5-9-17(20)22/h5-12,23H,3-4,13-16H2,1-2H3 |
Clave InChI |
WMVOHWPMIXENLI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN1C2=CC=CC=C2N(C1=N)CCOC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-chlorophenoxy)ethyl]-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11572833.png)
![N-[4-(diethylamino)phenyl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11572847.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11572850.png)
![methyl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11572853.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B11572858.png)
![5-Ethyl-6-(furan-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11572865.png)
![7-(4-{[4-(Butoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B11572866.png)
![2-chloro-N-[2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide](/img/structure/B11572869.png)
![{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}(thiophen-2-yl)methanone](/img/structure/B11572872.png)
![5-(4-Butoxyphenyl)-9-chloro-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11572877.png)

![3-({2-Methyl-5-[2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-2-yl}oxy)propanenitrile](/img/structure/B11572892.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11572902.png)
![9'-Methoxy-2'-phenyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11572916.png)
